molecular formula C8H12ClN3S B577881 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride CAS No. 1226776-81-3

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride

Cat. No.: B577881
CAS No.: 1226776-81-3
M. Wt: 217.715
InChI Key: YFKALMFJNBJAGK-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring fused with a tetrahydropyridine ring, along with a methylthio substituent. Its unique structure contributes to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activity, which may involve the inhibition of certain inflammatory mediators . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

As a pyrimidine derivative, it may have potential anti-inflammatory effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the commercially available 2-thiouracil, which is methylated using methyl iodide under basic conditions to yield 2-methylthio-4-pyrimidinone . This intermediate can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio-4-pyrimidinone: A precursor in the synthesis of the target compound.

    Pyrimidine derivatives: Compounds with similar pyrimidine ring structures but different substituents.

Uniqueness

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is unique due to its fused ring structure and the presence of the methylthio group. This combination imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives .

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-12-8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKALMFJNBJAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CCNCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712340
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-81-3
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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